1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methylphenylhydrazine and 2-phenylquinoline-3-carbaldehyde in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination
Major Products:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated pyrazoloquinolines
Scientific Research Applications
1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(4-Methylphenyl)-3-phenyl-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline
- 4-Hydroxy-2-quinolones
- 1-(4-Methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Comparison: 1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both phenyl and methylphenyl groupsCompared to similar compounds, it may exhibit enhanced biological activity or different physicochemical properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
654650-78-9 |
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Molecular Formula |
C23H19N3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C23H19N3/c1-16-11-13-18(14-12-16)26-23-19-9-5-6-10-21(19)24-15-20(23)22(25-26)17-7-3-2-4-8-17/h2-14,24H,15H2,1H3 |
InChI Key |
LFWFHSXMUFEEKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(CNC4=CC=CC=C43)C(=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
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